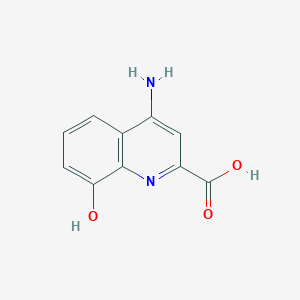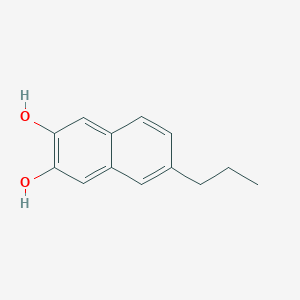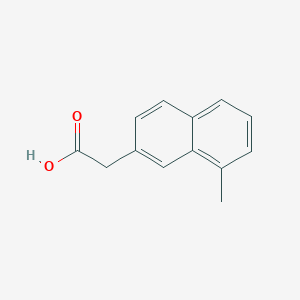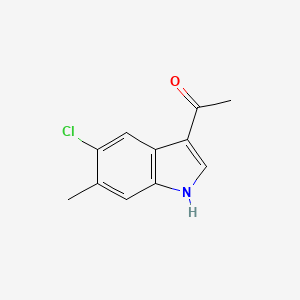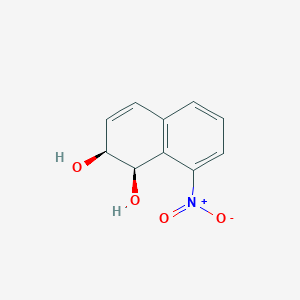![molecular formula C8H9N5O2 B11898421 N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine: is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes a nitro group at the 7th position and a dimethyl substitution at the nitrogen and carbon positions. The imidazo[4,5-c]pyridine core is known for its diverse biological activities and is a key scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by nitration and methylation steps. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and scalable production.
化学反应分析
Types of Reactions: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazo[4,5-c]pyridine core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The nitro group and the imidazo[4,5-c]pyridine core play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1H-imidazo[4,5-c]pyridin-4-amine: Lacks the nitro and dimethyl substitutions, resulting in different biological activity.
N-methyl-1H-imidazo[4,5-c]pyridin-4-amine: Contains a single methyl group, leading to variations in its chemical and biological properties.
7-nitro-1H-imidazo[4,5-c]pyridin-4-amine: Lacks the N-methyl substitution, affecting its reactivity and interactions.
Uniqueness: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro group and the dimethyl substitutions enhances its reactivity and potential as a bioactive molecule, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H9N5O2 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC 名称 |
N,1-dimethyl-7-nitroimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C8H9N5O2/c1-9-8-6-7(12(2)4-11-6)5(3-10-8)13(14)15/h3-4H,1-2H3,(H,9,10) |
InChI 键 |
CDUCORPHSGURIT-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=C(C2=C1N=CN2C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


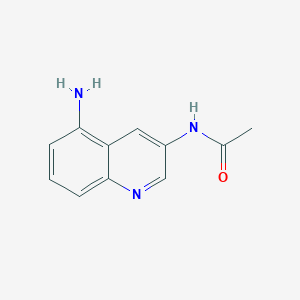
![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)
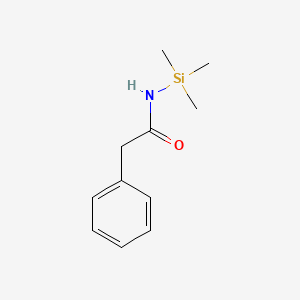


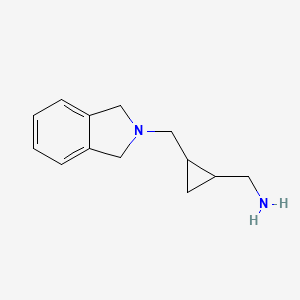
![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
